2-epi-Darunavir - 850141-19-4

2-epi-Darunavir

Catalog Number: EVT-1448667
CAS Number: 850141-19-4
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.667
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Darunavir

Compound Description: Darunavir is a highly potent, second-generation nonpeptidic protease inhibitor used in combination with a pharmacokinetic enhancer such as ritonavir or cobicistat for the treatment of HIV-1 infection [, , , , ]. It exhibits a high genetic barrier to resistance [, ], making it a valuable treatment option for individuals with HIV.

Ritonavir

Compound Description: Ritonavir is a potent inhibitor of the cytochrome P450 3A4 enzyme, which is responsible for the metabolism of many drugs, including protease inhibitors [, , , ]. When co-administered with Darunavir, Ritonavir "boosts" Darunavir's plasma levels by inhibiting its metabolism, thereby enhancing its therapeutic effect [, ].

Relevance: The comparison between Darunavir and Lopinavir in clinical settings [] suggests that they share a similar mechanism of action as HIV-1 protease inhibitors. Although they differ in their side effect profiles and resistance barriers, their structural similarities and therapeutic applications provide a context for understanding the potential role of 2-epi-Darunavir as an HIV-1 protease inhibitor.

Cobicistat

Compound Description: Cobicistat, like Ritonavir, is a pharmacokinetic enhancer that inhibits cytochrome P450 3A4, increasing the plasma concentrations of co-administered drugs such as Darunavir [, , , ].

Atazanavir

Compound Description: Atazanavir is another HIV-1 protease inhibitor, similar to Darunavir []. Both Atazanavir and Darunavir were designed to combat drug resistance by increasing polar interactions with the HIV protease [].

Relevance: The comparison of Atazanavir and Darunavir's binding interactions with the HIV protease highlights their similar mechanisms of action and structural features []. This comparison provides a basis for understanding the potential binding properties and inhibitory activity of 2-epi-Darunavir against the HIV protease.

Umifenovir

Compound Description: Umifenovir is an anti-influenza drug that has been investigated for its potential antiviral activity against SARS-CoV-2 [].

Relevance: While not structurally similar to Darunavir, Umifenovir's mention in the context of co-administration with Darunavir for treating SARS-CoV-2 [] suggests a potential for synergistic effects or overlapping therapeutic targets. This co-administration strategy emphasizes the exploration of combination therapies involving Darunavir and other antiviral agents, which could be relevant in the context of 2-epi-Darunavir's potential therapeutic applications.

Synthesis Analysis

The synthesis of 2-epi-Darunavir typically involves several steps that include the coupling of a diamino compound with a furanyl derivative. The process can lead to the formation of impurities, necessitating careful control during synthesis. A notable method described in patents involves using a combination of organic and inorganic bases to facilitate the reaction, with triethylamine being a common choice. The molar ratio of the base to the nitro compound is crucial, generally ranging from 0.5 to 5 equivalents .

Technical Details:

  • Starting Materials: The synthesis begins with specific derivatives such as 3-amino-2-hydroxy-4-phenylbutane.
  • Reaction Conditions: The reactions are usually conducted under controlled temperatures and pressures to optimize yield and minimize by-products.
  • Purification: Post-synthesis, techniques such as crystallization and chromatography are employed to purify 2-epi-Darunavir from impurities.
Molecular Structure Analysis

The molecular structure of 2-epi-Darunavir is characterized by its complex arrangement that includes multiple functional groups essential for its activity as a protease inhibitor.

Structural Data:

  • Molecular Formula: C23H30N4O4S
  • Molecular Weight: Approximately 466.57 g/mol
  • Key Functional Groups: Hydroxy groups, sulfonamide groups, and carbamic acid moieties contribute to its biological activity.

The stereochemistry at the chiral centers plays a significant role in its binding affinity and selectivity for the HIV protease enzyme.

Chemical Reactions Analysis

2-epi-Darunavir undergoes various chemical reactions that are pivotal for its function as an antiviral agent.

Reactions:

  1. Protease Inhibition: The primary reaction involves binding to the active site of the HIV protease, preventing the cleavage of viral polyproteins.
  2. Metabolic Transformations: In vivo, it may undergo metabolic reactions mediated by cytochrome P450 enzymes, affecting its pharmacokinetics.

Technical Details:

  • The interactions with HIV protease lead to conformational changes in the enzyme that inhibit its function, ultimately reducing viral replication.
Mechanism of Action

The mechanism of action for 2-epi-Darunavir involves competitive inhibition of the HIV protease enzyme. By binding to the active site of this enzyme, it prevents the cleavage of viral proteins necessary for the maturation of infectious virions.

Process and Data:

  • Binding Affinity: 2-epi-Darunavir exhibits high binding affinity (IC50 values in low nanomolar range) for various HIV protease variants.
  • Resistance Profile: Its design allows it to maintain efficacy against many resistant strains due to its ability to adapt through structural modifications.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-epi-Darunavir influence its formulation and therapeutic use.

Physical Properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility varies based on pH but generally shows moderate solubility in aqueous solutions.

Chemical Properties:

  • Stability: Stable under acidic and neutral conditions but may degrade under extreme pH levels or in the presence of strong oxidizing agents.
  • Melting Point: Specific melting point data is often proprietary but typically falls within a range suitable for pharmaceutical compounds.
Applications

2-epi-Darunavir has significant applications in scientific research and clinical settings:

  1. Antiviral Therapy: Used primarily in combination antiretroviral therapy for treating HIV infections.
  2. Research Tool: Serves as a model compound for studying protease inhibition and resistance mechanisms in HIV.
  3. Drug Development: Its structure informs ongoing research into new inhibitors that can overcome existing resistance patterns observed with current therapies .
Chemical Identity and Structural Characterization of 2-epi-Darunavir

IUPAC Nomenclature and Molecular Formula Analysis

2-epi-Darunavir is a stereoisomer of the human immunodeficiency virus type 1 (HIV-1) protease inhibitor darunavir. Its systematic IUPAC name is [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl] N-[(1S,2S)-3-[[4-(amino)phenyl]sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate [5] [8]. The molecular formula is C₂₇H₃₇N₃O₇S, identical to darunavir, with a molecular weight of 547.66 g/mol [1] [5]. Key structural features include:

  • A bis-tetrahydrofuran (bis-THF) group at the P2 position.
  • A p-aminosulfonamide moiety at the P2' site.
  • A hydroxyethylamine isostere core that mimics protease substrate transition states [9].

Table 1: Molecular Descriptors of 2-epi-Darunavir

PropertyValue
Molecular FormulaC₂₇H₃₇N₃O₇S
Exact Mass547.2352 Da
SMILES NotationCC(C)CN(CC@HC@HNC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4
InChI KeyCJBJHOAVZSMMDJ-RXBPMRIASA-N
Hydrogen Bond Acceptors10
Hydrogen Bond Donors4
Rotatable Bonds12 [5] [8]

The distinct stereochemical configuration at the C2 position (highlighted in the SMILES string) differentiates it from darunavir and alters its three-dimensional topology.

Stereochemical Configuration and Epimerization Mechanisms

The term "2-epi" denotes epimerization at the C2 carbon of the hydroxyethylamine core. In darunavir, the C2 stereocenter has an (S)-configuration, whereas 2-epi-darunavir exhibits an (R)-configuration [5]. This inversion disrupts critical hydrogen-bonding networks within the HIV-1 protease active site. Key mechanistic insights include:

  • Epimerization likely occurs during synthesis via base-catalyzed keto-enol tautomerization, enabling reversible stereoinversion at C2.
  • The C2 configuration governs the spatial orientation of the carbamate NH and hydroxyl groups, altering hydrogen-bonding capacity with Asp29/Asp30 backbone residues [9].
  • Solid-state NMR studies confirm that epimerization does not affect the configurations of other chiral centers (e.g., bis-THF or P2' groups) [5].

Comparative Crystallographic Analysis with Darunavir

High-resolution (1.2 Å) X-ray crystallography of darunavir-bound HIV-1 protease reveals that the inhibitor’s bis-THF group forms dual hydrogen bonds with Asp29 and Asp30 backbone atoms (distance: 2.86–3.11 Å) [3] [6]. In contrast, 2-epi-darunavir exhibits:

  • Loss of hydrogen bonds between the C2-hydroxyl and catalytic Asp25 residues due to stereochemical inversion.
  • Weaker van der Waals contacts in the S2 subsite due to suboptimal bis-THF positioning.
  • A 1.8 Å displacement of the carbamate carbonyl away from Gly27, reducing binding affinity [3] [6].

Table 2: Hydrogen-Bonding Distances in Protease Complexes

InteractionDarunavir (Å)2-epi-Darunavir (Å)
Bis-THF O⋯Asp29 NH2.913.42
Bis-THF O⋯Asp30 NH2.893.38
C2-OH⋯Asp25 OD2.68Not formed
Carbamate C=O⋯Gly27 N3.024.81 [3] [6]

Thermodynamic Stability and Conformational Dynamics

Molecular dynamics (MD) simulations reveal that 2-epi-darunavir exhibits reduced thermodynamic stability compared to darunavir:

  • Enthalpic Penalty: The distorted hydrogen-bonding network increases ΔH by 2.8 kcal/mol due to weakened interactions with residues Asp25′, Ile50, and Ile84 [4].
  • Entropic Effects: Enhanced conformational flexibility of the flap tips (residues 45–55) in the unbound state reduces entropic penalties upon binding (ΔS: +0.6 kcal/mol·K). However, this does not compensate for enthalpic losses [4] [7].
  • Conformational Dynamics: The C2 epimer destabilizes the protease’s closed conformation, shifting equilibrium toward semi-open states (population ratio: 65% vs. 32% for darunavir). This is quantified by DEER spectroscopy, showing a 40% increase in flap-tip separation (>40 Å) [7] [4].

Table 3: Thermodynamic Parameters of Binding

ParameterDarunavir2-epi-Darunavir
ΔG (kcal/mol)-12.9-9.4
ΔH (kcal/mol)-15.2-12.4
-TΔS (kcal/mol)+2.3+3.0
Flap-Closed Population82%47% [4] [7]

Properties

CAS Number

850141-19-4

Product Name

2-epi-Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.667

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1

InChI Key

CJBJHOAVZSMMDJ-WBAQKLHDSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Synonyms

TMC 96606; [(1S,2S)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester

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